Se-NSAID-8 is a novel hybrid molecule belonging to the selenium-nonsteroidal anti-inflammatory drug (Se-NSAID) class of compounds. [] These hybrids are synthesized by incorporating selenium, in the form of a selenoester, into the structure of traditional NSAID scaffolds. [, ] Se-NSAID-8 specifically utilizes aspirin as the parent NSAID scaffold. [] Research suggests potential anticancer properties of Se-NSAID-8, particularly against colorectal cancer (CRC). []
The synthesis of Se-NSAID-8 and other Se-NSAID analogs is detailed in the paper "Design, Synthesis, and Biological Evaluation of Novel Selenium (Se-NSAID) Molecules as Anticancer Agents." [] While the specific synthetic route for Se-NSAID-8 is not explicitly outlined, the paper describes the general procedure for creating Se-NSAID derivatives. This procedure likely involves reacting an appropriately functionalized NSAID scaffold with a selenium-containing reagent to form the selenoester linkage.
Although the precise molecular structure of Se-NSAID-8 is not provided in the available literature, it can be inferred from its description as a Se-aspirin analog. [] It likely comprises the core structure of aspirin with a selenoester group replacing the carboxylic acid group or integrated into another part of the molecule. Further structural analysis would require access to the detailed chemical synthesis procedure and potentially spectroscopic data.
Se-NSAID-8 exhibits anticancer activity primarily by inhibiting the growth of colorectal cancer cells. [] This effect is attributed to several mechanisms:
The primary application of Se-NSAID-8 explored in the scientific literature is its potential as an anticancer agent, specifically for colorectal cancer: []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: